Benzyl glycolate

Catalog No.
S1525053
CAS No.
30379-58-9
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl glycolate

CAS Number

30379-58-9

Product Name

Benzyl glycolate

IUPAC Name

benzyl 2-hydroxyacetate

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2

InChI Key

VPYJBEIOKFRWQZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CO

Synonyms

Glycolic Acid Benzyl Ester (8CI); Benzyl 2-Hydroxyacetate; Benzyl glycolate; Hydroxyacetic Acid Benzyl Ester; Hydroxy Acetic Acid Phenylmethyl Ester;

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CO

Synthesis of Monosaccharide Building Blocks

Monosaccharides are simple sugars that act as building blocks for more complex carbohydrates. Benzyl glycolate serves as a valuable precursor for the synthesis of protected monosaccharide building blocks. These protected forms are crucial tools in the field of organic chemistry, particularly carbohydrate chemistry. The benzyl group (CH₂Ph) in benzyl glycolate offers a protecting effect for the hydroxyl group of the molecule. This allows for selective modifications at other positions of the monosaccharide unit during synthesis. Researchers can then remove the benzyl group later to obtain the final desired product [1].

Source

Preparation of Polymeric Phosphazenes

Phosphazenes are a class of inorganic polymers with a backbone made of alternating phosphorus and nitrogen atoms. Benzyl glycolate can be employed in the synthesis of specific types of phosphazenes. These phosphazenes have pendent (side-chain) esters derived from glycolic acid (the acid form of benzyl glycolate). The properties of these polymers can be tailored based on the modifications made to the benzyl glycolate unit during the synthesis process. This research area explores the potential applications of such phosphazenes in various fields [1].

Source

Benzyl glycolate is a chemical compound classified as a benzyl ester of glycolic acid, with the molecular formula C9H10O3C_9H_{10}O_3. It is characterized by the presence of both a benzyl group and a glycolate moiety, which contributes to its unique properties. The compound appears as a colorless to pale yellow liquid and has been noted for its potential applications in various fields, including chemistry and biology .

Benzyl glycolate itself does not possess a specific mechanism of action in biological systems. Its primary function lies in its role as a protected form of glycolic acid. Once deprotected, the free glycolic acid can participate in various biological processes, such as:

  • Glycolysis: A metabolic pathway where glucose is broken down for energy production.
  • Biosynthesis of other important molecules: Glycolic acid serves as a precursor for various biomolecules like collagen and certain amino acids.
Due to its functional groups. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form new esters.
  • Hydrolysis: Breaking down into benzyl alcohol and glycolic acid in the presence of water.
  • Glycosylation: It can react with bromo sugars in the presence of indium salts to form O- and S-glycosyl esters, which are important in carbohydrate chemistry .

These reactions highlight its versatility as a reagent in organic synthesis.

Benzyl glycolate has shown biological activity, particularly in immunological contexts. It interacts with toll-like receptor 4 (TLR-4) on macrophages and dendritic cells, leading to the production of inflammatory cytokines. This suggests potential roles in modulating immune responses, which could be relevant for therapeutic applications . Additionally, its safety profile indicates that it can cause skin and eye irritation, necessitating careful handling .

The most common synthesis method for benzyl glycolate involves the reaction of benzaldehyde with glyoxylic acid in the presence of sodium hydroxide. This reaction facilitates the formation of the ester linkage characteristic of benzyl glycolate. Alternative methods may include variations using different catalysts or solvents to optimize yield and purity .

Benzyl glycolate finds applications across various domains:

  • Synthesis of Fine Chemicals: Used as an intermediate in organic synthesis for producing other complex molecules.
  • Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and cosmetics.
  • Pharmaceuticals: Potential applications in drug formulation due to its biological activity .

Research indicates that benzyl glycolate's interaction with immune cells via TLR-4 can enhance inflammatory responses. This property is under investigation for its implications in developing treatments for conditions involving immune dysregulation. Further studies are needed to explore its full range of interactions within biological systems .

Benzyl glycolate shares structural similarities with several other compounds, notably:

Compound NameStructure TypeUnique Features
Ethyl glycolateEthyl ester of glycolic acidGenerally less reactive than benzyl glycolate
Methyl glycolateMethyl ester of glycolic acidMore volatile; often used as a solvent
Benzyl acetateBenzyl ester of acetic acidCommonly used as a fragrance; different functional group

Benzyl glycolate stands out due to its specific interaction with TLR-4 and its dual role as both a fragrance component and a potential immunomodulator. Its unique reactivity profile also distinguishes it from simpler esters like ethyl or methyl glycolate .

Benzyl glycolate exists as a clear liquid under standard conditions, demonstrating remarkable stability across various temperature and pH ranges. The compound features three distinct functional groups: a benzyl moiety, an ester linkage, and a primary hydroxyl group, which collectively contribute to its reactivity profile. Its molecular structure, represented by the canonical SMILES notation C1=CC=C(C=C1)COC(=O)CO, reveals the characteristic benzyl ester arrangement that underlies its synthetic utility.

The physical properties of benzyl glycolate have been extensively characterized through various analytical techniques. Gas chromatography with flame ionization detection (GC-FID) consistently yields purity levels exceeding 97.0%, establishing this method as the gold standard for quality assessment. Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation, with characteristic chemical shifts for the aromatic protons, benzyl methylene group, and the glycolic acid ester moiety. The compound's flash point exceeds 230°F, indicating excellent thermal stability for industrial handling and processing applications.

Synthetic Methodologies for Benzyl Glycolate

Catalytic Esterification Strategies Involving Glycolic Acid Derivatives

The most prevalent synthetic approach for benzyl glycolate production involves the direct esterification of glycolic acid with benzyl alcohol under acidic catalysis. A comprehensive Chinese patent describes a sophisticated methodology employing perfluorosulfonic acid resin as a heterogeneous catalyst, with benzene serving as a water-carrying agent. This process demonstrates exceptional efficiency, utilizing a 1:3 molar ratio of glycolic acid to alcohol and achieving high selectivity while significantly reducing ether byproducts compared to traditional homogeneous acid catalysts.

The reaction mechanism proceeds through protonation of the glycolic acid carbonyl oxygen, followed by nucleophilic attack from benzyl alcohol and subsequent water elimination. The perfluorosulfonic acid resin catalyst offers several advantages over conventional sulfuric acid systems, including enhanced recyclability, reduced environmental impact, and superior selectivity toward the desired ester product. Temperature control between 160-180°C with continuous water removal through azeotropic distillation ensures complete conversion while preventing thermal decomposition of sensitive intermediates.

Advanced catalytic systems have emerged from recent research efforts focusing on solid acid catalysts. A study on magnetic nano-sized solid acid catalysts bearing sulfonic acid groups demonstrated exceptional performance in esterification reactions similar to benzyl glycolate synthesis. These AlFe₂O₄@n-Pr@Et-SO₃H materials exhibit excellent magnetic recovery properties, allowing for efficient catalyst separation and reuse without significant activity loss. The heterogeneous nature of these catalysts eliminates the need for complex product purification steps typically required with homogeneous acid systems.

Industrial production methods have evolved to incorporate continuous flow reactors with immobilized acid catalysts. European patent documentation reveals processes utilizing copper-silver bimetallic catalysts supported on solid carriers for the hydrogenation of oxalic acid diesters to glycolic acid esters. This approach represents a significant advancement in atom economy, directly converting readily available oxalic acid derivatives to the target glycolic acid esters without the need for separate hydrolysis and re-esterification steps.

Transition Metal-Mediated Cross-Coupling Approaches

Transition metal-catalyzed methodologies offer alternative synthetic pathways that bypass traditional esterification limitations. Niobium-based catalytic systems have demonstrated remarkable efficiency in benzyl ester formation under mild conditions. Stoichiometric NbCl₅ reactions proceed at room temperature within 2-3 hours, achieving excellent yields through a solvent-free protocol that employs a 1:1 alcohol to acid molar ratio.

The development of heterogeneous niobium catalysts represents a significant advancement in sustainable synthesis. SiO₂-supported niobium catalysts (SiO₂-Nb) prepared from construction sand and sodium carbonate exhibit specific surface areas of 412 m²/g and maintain catalytic activity through multiple reaction cycles. These systems require elevated temperatures (reflux conditions) and extended reaction times (6-9 hours) but offer the advantage of complete catalyst recovery and reuse.

Palladium-catalyzed cross-coupling reactions provide access to benzyl compounds through sp³-sp cross-coupling methodologies. Recent research demonstrates efficient coupling of benzyl bromides with various nucleophiles at room temperature within 10 minutes. While not directly applicable to benzyl glycolate synthesis, these methodologies establish important precedents for transition metal-mediated benzyl compound formation that could be adapted for ester synthesis applications.

Nickel-catalyzed enantioconvergent deoxygenative reductive cross-coupling represents another frontier in benzyl ester synthesis. These methodologies enable the direct coupling of alkyl alcohols with aryl halides, potentially offering access to benzyl glycolate through coupling of appropriately functionalized glycolic acid derivatives with benzyl halides. The approach accommodates various functional groups and demonstrates scalability to gram-scale reactions.

Solid-Phase Synthesis Techniques for High-Purity Production

Solid-phase synthesis methodologies have gained prominence due to their ability to produce high-purity benzyl esters with minimal purification requirements. Research on benzyl ester resins with enhanced stability during deprotection reactions has established important precedents for solid-phase benzyl ester chemistry. These systems employ p-carbamoylmethylbenzyl ester linkages that demonstrate exceptional stability toward trifluoroacetic acid while maintaining reactivity toward hydrogen fluoride cleavage.

The development of polymer-supported synthesis approaches offers significant advantages in large-scale production scenarios. Clay-supported heteropolyacid catalysts, specifically Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 systems, have demonstrated exceptional performance in benzylation reactions under solvent-free conditions. These catalysts achieve 48% conversion with 76% selectivity toward monoalkyl products, representing optimal performance among screened solid acid systems.

Sustainable protocols utilizing polyethylene glycol (PEG-400) as both solvent and phase transfer catalyst have emerged as environmentally benign alternatives to traditional organic solvents. The KI/K₂CO₃ catalytic system operates effectively at room temperature, achieving excellent selectivity and yield while avoiding volatile organic compounds and reactive alkali metals. This methodology demonstrates particular promise for industrial applications where environmental considerations are paramount.

The integration of microwave-assisted synthesis with solid-phase methodologies represents a cutting-edge approach to benzyl ester production. While specific studies on benzyl glycolate synthesis under microwave conditions are limited in the available literature, related research on ester formation suggests significant potential for reduced reaction times and enhanced yields through controlled heating profiles.

Applications and Reactivity Profile

Benzyl glycolate serves as a crucial intermediate in various synthetic transformations, particularly in pharmaceutical and polymer chemistry applications. The compound's utility in preparing monosaccharide building blocks has been extensively documented, with specific applications in synthesizing O-acetyl-3,5-dideoxy-α- and -β-D-glycero-D-galacto-2-nonulopyranosidonate derivatives. These applications highlight the compound's importance in carbohydrate chemistry and glycobiology research.

Polymer science applications represent another significant area where benzyl glycolate demonstrates exceptional utility. The compound serves as a precursor for synthesizing novel polymeric phosphazenes bearing pendent glycolic acid ester side chains. These materials include poly[bis(benzyl glycolato)phosphazene] and related structures that exhibit unique properties for biomedical applications, particularly in controlled drug release systems.

The reactivity profile of benzyl glycolate encompasses several important transformation pathways. Hydrolysis reactions proceed under both acidic and basic conditions, with mechanism-dependent product distributions. Acidic conditions favor carbocation intermediate formation, potentially leading to benzyl ether byproducts, while alkaline hydrolysis follows conventional nucleophilic acyl substitution pathways. Oxidation reactions convert benzyl glycolate to benzyl glyoxylate using standard oxidizing agents such as potassium permanganate or chromium trioxide.

Electrochemical applications of benzyl alcohol oxidation, while not directly applicable to benzyl glycolate, provide important insights into related transformations. Research on Au/CoOOH cooperative catalysts demonstrates high current density oxidation (540 mA cm⁻²) of benzyl alcohol to benzoic acid with excellent faradaic efficiency exceeding 98%. These studies establish important precedents for electrochemical approaches to benzyl compound transformations.

Analytical Characterization and Quality Control

Comprehensive analytical characterization of benzyl glycolate relies on multiple complementary techniques to ensure product quality and structural confirmation. Gas chromatography remains the primary method for purity assessment, with flame ionization detection providing quantitative analysis with detection limits suitable for commercial applications. The method consistently achieves resolution sufficient to separate benzyl glycolate from potential impurities including unreacted starting materials and byproducts.

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns. The ¹H NMR spectrum exhibits distinct signals for the aromatic protons (7.2-7.4 ppm), benzyl methylene group (5.1 ppm), and glycolic acid methylene group (4.2 ppm). ¹³C NMR spectroscopy confirms the carbonyl carbon (170 ppm), aromatic carbons (128-136 ppm), and aliphatic carbons, providing unambiguous structural verification.

Mass spectrometry applications, particularly LC-MS techniques, offer sensitive quantification capabilities with detection limits in the micromolar range. These methods prove particularly valuable for trace analysis applications and quality control in complex synthetic mixtures. The molecular ion peak at m/z 166.17 provides definitive molecular weight confirmation, while fragmentation patterns reveal characteristic losses corresponding to benzyl (91 Da) and glycolic acid ester (75 Da) moieties.

Advanced analytical protocols have been developed to address potential interference from related compounds in complex mixtures. Cross-validation between LC-MS and alternative detection methods, such as in vitro transcription biosensing, requires careful calibration to account for matrix effects and instrumental variations. These considerations prove particularly important in applications involving biological systems or complex synthetic intermediates.

XLogP3

1.3

Other CAS

30379-58-9

Wikipedia

Benzyl glycolate

Dates

Modify: 2023-08-15

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